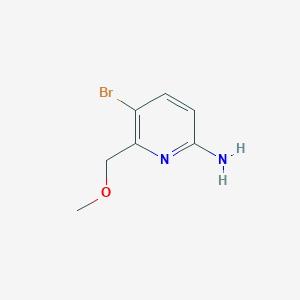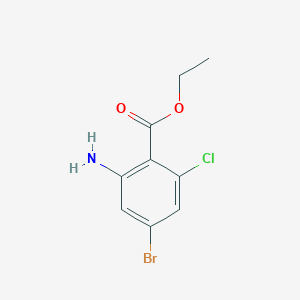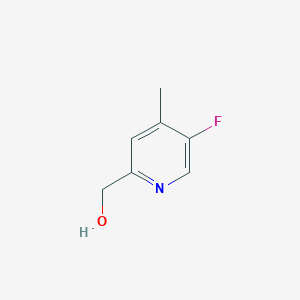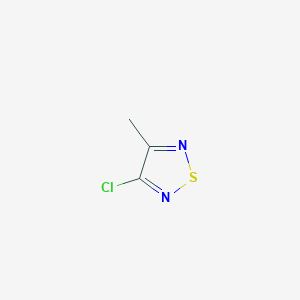
Ethyl 2-(2,4-dichlorophenyl)acetimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,4-dichlorophenyl)acetimidate is a chemical compound with the molecular formula C10H12Cl2NO. It is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4-dichlorophenyl)acetimidate can be synthesized through the reaction of 2,4-dichlorophenylacetonitrile with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also involve the use of microwave irradiation to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,4-dichlorophenyl)acetimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetimidates, amines, alcohols, and acids, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,4-dichlorophenyl)acetimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-(2,4-dichlorophenyl)acetimidate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. The pathways involved include the formation of imidate intermediates, which can further react to form various products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(2,4-dinitrophenyl)acetimidate
- Ethyl 2-(2,4-dichlorophenyl)acetate
- Miconazole Related Compound F
Uniqueness
Ethyl 2-(2,4-dichlorophenyl)acetimidate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of its reactivity and applications in various fields .
Eigenschaften
Molekularformel |
C10H11Cl2NO |
|---|---|
Molekulargewicht |
232.10 g/mol |
IUPAC-Name |
ethyl 2-(2,4-dichlorophenyl)ethanimidate |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6,13H,2,5H2,1H3 |
InChI-Schlüssel |
LAAAYFOYONJSRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)



![Benzyl 4-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12968482.png)



